
3-Bromo-4-chloro-6-(difluoromethoxy)quinoline
Vue d'ensemble
Description
“3-Bromo-4-chloro-6-(difluoromethoxy)quinoline” is a quinoline compound. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. In this particular compound, the quinoline core is substituted with bromo, chloro, and difluoromethoxy functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the bromo, chloro, and difluoromethoxy groups onto the quinoline core. This could potentially be achieved through various methods such as electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the specific conditions and starting materials .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the bromo, chloro, and difluoromethoxy groups attached at the 3rd, 4th, and 6th positions, respectively .Chemical Reactions Analysis
As an aromatic compound, “3-Bromo-4-chloro-6-(difluoromethoxy)quinoline” could potentially undergo various types of reactions characteristic of aromatic compounds, such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For instance, the presence of the halogen groups (bromo and chloro) and the difluoromethoxy group could influence properties such as polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial and Antimalarial Agents : Derivatives of quinoline, such as 6-bromo-2-chloro-quinolin-3-yl compounds, have been synthesized and tested for their antimicrobial and antimalarial activities. This research underscores the potential of halogenated quinolines in developing new therapeutic agents (Parthasaradhi et al., 2015).
Structural Elaboration for Aryl Quinoline Compounds : Studies on 3-Benzyl-6-bromo-2-chloroquinoline and its analogs emphasize their significance as intermediates in synthesizing aryl quinoline compounds. The detailed structural and conformational analyses through crystallography and density functional theory (DFT) highlight the molecular design's precision and potential chemical properties (Zhou et al., 2022).
Antitumor Activities : Certain novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives have demonstrated significant antitumor activities against various human tumor cell lines, showcasing the therapeutic promise of modified quinoline compounds in oncology (El-Agrody et al., 2012).
Chemical Reactions and Structural Analyses
Synthesis of Fluorinated Derivatives : The research on fluorinated quinoxaline and quinoline derivatives, including the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines, sheds light on the methodologies for introducing fluorine and other halogens into the quinoline nucleus. These synthetic routes expand the chemical repertoire of quinoline derivatives for further pharmaceutical and chemical research (Didenko et al., 2015).
X-ray Structure Analysis : The structural determination of 3-bromomethyl-2-chloro-quinoline through X-ray diffraction provided insights into the compound's molecular geometry, including the planarity of the pyridine ring and the nature of intramolecular and intermolecular interactions. Such structural elucidations are crucial for understanding the chemical behavior and potential reactivity of quinoline derivatives (Kant et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-chloro-6-(difluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClF2NO/c11-7-4-15-8-2-1-5(16-10(13)14)3-6(8)9(7)12/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWRXOAMQUNJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



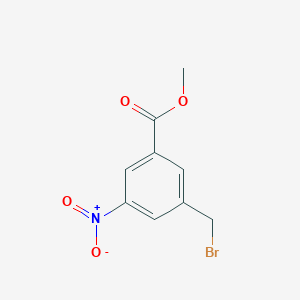
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)
![5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B1381590.png)
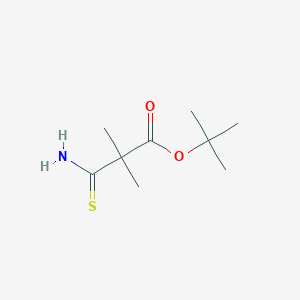

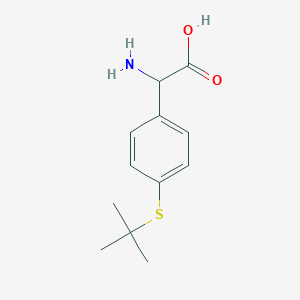

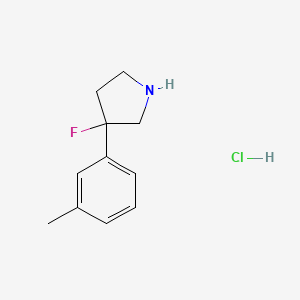
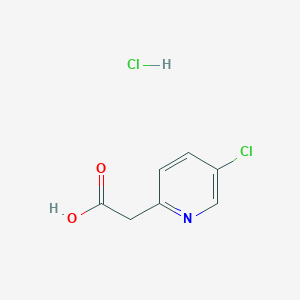
![Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester](/img/structure/B1381605.png)

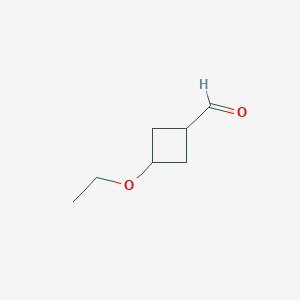
![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)
